Stereochemical Purity: Guaranteed (Z)-Configuration vs. Mixed Isomer Batches
The principal and quantifiable differentiation is stereochemical identity. (Z)-Tri-n-butyl(1-propenyl)tin (CAS 66680-84-0) is defined as the pure (Z)-isomer, with a specific isomeric SMILES string of 'CCCC[Sn](CCCC)(CCCC)/C=C\C' [1]. This contrasts with its most common alternative, the cis/trans mixture (CAS 105494-65-3), which is sold without a defined ratio and is represented by the non-stereo-specific SMILES 'CCCC[Sn](CCCC)(CCCC)C=CC' [2]. In Stille coupling, this geometric definition is directly translated to the product alkene, providing a predictable and exclusive outcome [3].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Defined, exclusive (Z)-geometry |
| Comparator Or Baseline | Undefined cis/trans mixture (CAS 105494-65-3) |
| Quantified Difference | From undefined, variable Z/E ratio to a defined, singular Z-isomer |
| Conditions | Stille cross-coupling reaction conditions |
Why This Matters
For stereoselective synthesis, this eliminates product isomer separation, simplifies purification, and maximizes yield of the target (Z)-alkene, directly impacting synthetic efficiency and cost.
- [1] PubChem. (2025). Stannane, tributyl-(1Z)-1-propen-1-yl- (Isomeric SMILES). PubChem CID 5315049. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/105494-65-3 View Source
- [2] PubChem. (2025). Tri-n-butyl(1-propenyl)tin, cis + trans (Canonical SMILES). PubChem CID 5315049. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/105494-65-3 View Source
- [3] Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. View Source
